(S)-Pregabalin-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

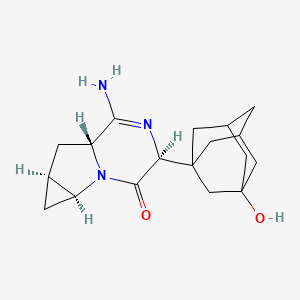

(S)-Pregabalin-d4 is a drug used in scientific research for the study of its mechanism of action, biochemical and physiological effects, and potential applications in the lab. It is an analogue of the drug pregabalin, and has been used in a variety of studies to explore the effects of pregabalin on the body.

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Research

(S)-Pregabalin-d4: is used as a stable isotope-labelled version of (S)-Pregabalin , which is an active enantiomer of Pregabalin . It’s utilized in neuropharmacological studies to understand the drug’s interaction with the nervous system. Researchers use this compound to investigate its binding affinity, mechanism of action, and metabolic pathways in the treatment of neurological conditions such as epilepsy and neuropathic pain.

Analytical Reference Standard

In analytical chemistry, (S)-Pregabalin-d4 serves as a reference standard to calibrate instruments and validate analytical methods . This ensures the accuracy and consistency of measurements when determining the pharmacokinetic properties of Pregabalin in biological samples.

Anticonvulsant Studies

As an analogue of the neurotransmitter GABA, (S)-Pregabalin-d4 is instrumental in researching anticonvulsant therapies . It helps in the development of new treatments for seizures by providing a deeper understanding of how structural variations of the drug can influence its efficacy and safety profile.

Pain and Inflammation Research

The compound is also pivotal in pain and inflammation research, particularly in studying its anxiolytic and analgesic properties . It’s used to explore therapeutic approaches for conditions like peripheral neuropathic pain and fibromyalgia.

Drug Development and Testing

(S)-Pregabalin-d4: is employed in the drug development process as a tracer to monitor the absorption, distribution, metabolism, and excretion (ADME) of Pregabalin . This isotopically labelled compound helps in the identification of potential metabolites and in understanding the drug’s pharmacodynamics.

Neurochemical Research

In neurochemical research, (S)-Pregabalin-d4 is used to study the effects of Pregabalin on neurotransmitter release . It aids in examining the drug’s role in modulating synaptic transmission and its potential therapeutic effects on various neurochemical pathways.

Wirkmechanismus

Target of Action

It’s important to note that the compound’s targets play a crucial role in its mechanism of action .

Mode of Action

The mode of action of (S)-Pregabalin-d4 involves its interaction with its targets, leading to various changes in the cellular environment

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs

Pharmacokinetics

Pharmacokinetics is the study of how an organism affects a drug, including its absorption, distribution, metabolism, and excretion (ADME). These properties significantly impact the bioavailability of a drug

Result of Action

These effects are a direct result of the compound’s interaction with its targets and its influence on biochemical pathways .

Action Environment

The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-Pregabalin-d4 involves the preparation of (S)-3-aminomethyl-5-methylhexanoic acid-d4, which is then converted to (S)-Pregabalin-d4 through a cyclization reaction.", "Starting Materials": [ "(S)-2-methylpentanoic acid-d4", "Ethyl chloroformate", "Ammonia", "Hydrogen gas", "Palladium on carbon catalyst", "Sodium hydroxide", "Acetic anhydride", "Hydrochloric acid", "Sodium bicarbonate", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "1. (S)-2-methylpentanoic acid-d4 is reacted with ethyl chloroformate to form the corresponding ethyl ester.", "2. The ethyl ester is then treated with ammonia in the presence of hydrogen gas and a palladium on carbon catalyst to produce (S)-3-aminomethyl-5-methylhexanoic acid-d4.", "3. The (S)-3-aminomethyl-5-methylhexanoic acid-d4 is then cyclized with acetic anhydride and hydrochloric acid to form the intermediate (S)-3-acetamido-5-methylhexanoic acid-d4.", "4. The intermediate is then treated with sodium hydroxide and sodium bicarbonate to remove the acetyl group and form (S)-Pregabalin-d4.", "5. The final product is isolated by extraction with diethyl ether and purified by recrystallization from a mixture of methanol and water." ] } | |

CAS-Nummer |

1276197-54-6 |

Produktname |

(S)-Pregabalin-d4 |

Molekularformel |

C8H17NO2 |

Molekulargewicht |

163.253 |

IUPAC-Name |

(3S)-3-[amino(dideuterio)methyl]-2,2-dideuterio-5-methylhexanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1/i4D2,5D2 |

InChI-Schlüssel |

AYXYPKUFHZROOJ-LCCDPTQESA-N |

SMILES |

CC(C)CC(CC(=O)O)CN |

Synonyme |

(3S)-3-(Aminomethyl)-5-methylhexanoic-d4 Acid; (S)-(+)-3-(Aminomethyl)-5-methylhexanoic-d4 Acid; (S)-3-(Ammoniomethyl)-5-methylhexanoate-d4; CI 1008-d4; Lyrica-d4; PD 144723-d4; Pregabalin-d4; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S,6S)-Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B569065.png)